

Technical Guide: Intraperitoneal Administration of Z-YVAD-FMK in Mouse Models[1][2]

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Compound of Interest

Compound Name: Z-YVAD-FMK

Cat. No.: B1192014

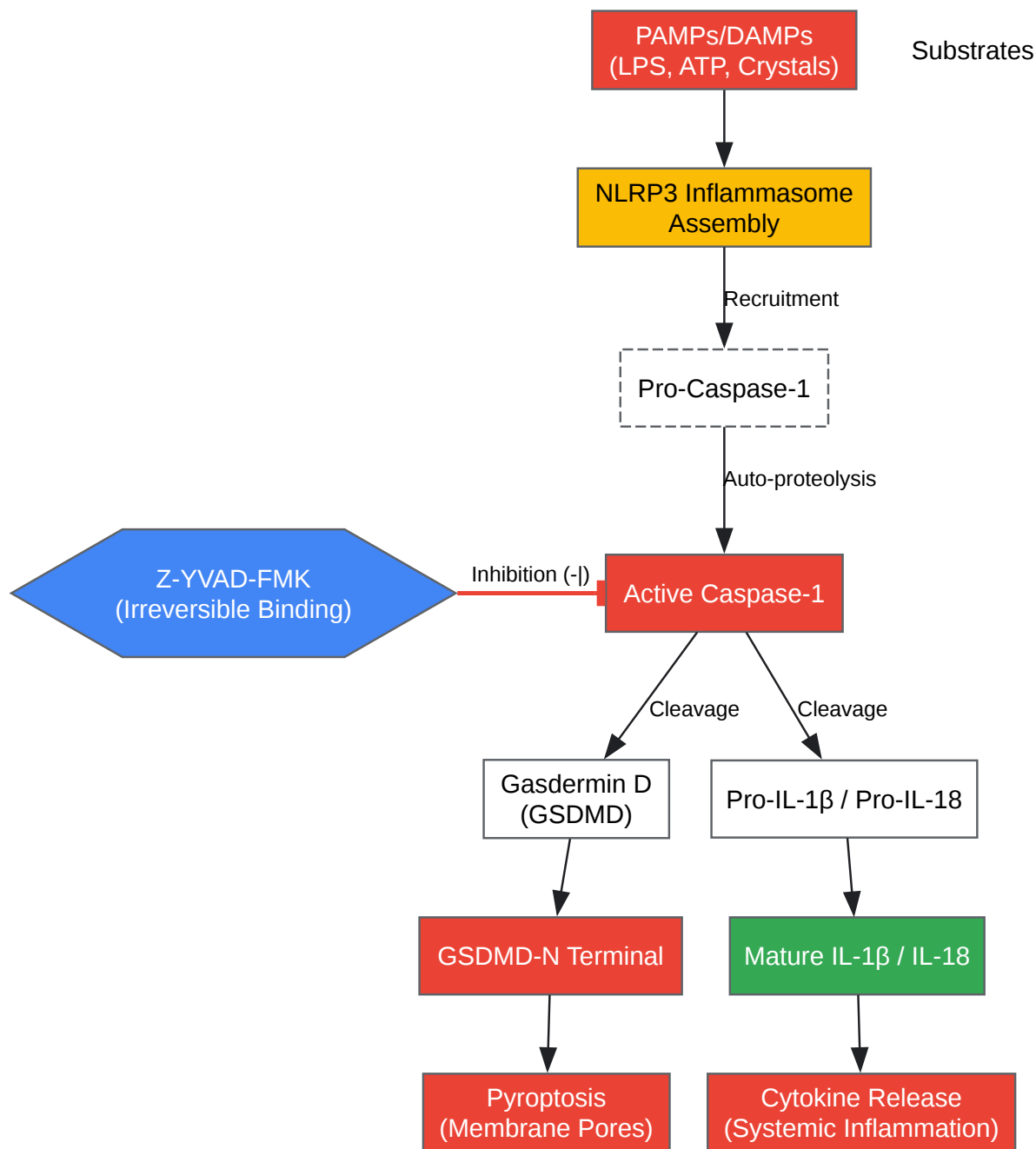
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Abstract

Z-YVAD-FMK is a cell-permeable, irreversible inhibitor that specifically targets Caspase-1 (Interleukin-1 β Converting Enzyme, ICE).[1] By covalently binding to the catalytic site of Caspase-1, it effectively blocks the processing of pro-IL-1 β and pro-IL-18 into their mature forms and prevents Gasdermin D (GSDMD)-mediated pyroptosis.[1] This guide provides a standardized protocol for the intraperitoneal (i.p.) administration of **Z-YVAD-FMK** in mouse models, addressing critical challenges such as hydrophobicity, vehicle formulation, and dosage optimization to ensure reproducible in vivo data.

Mechanism of Action

Understanding the precise intervention point of **Z-YVAD-FMK** is critical for experimental design. [1] The inhibitor acts downstream of inflammasome assembly but upstream of the terminal effectors of pyroptosis (GSDMD pores) and inflammatory cytokine release.



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Figure 1: **Z-YVAD-FMK** inhibits the catalytic activity of Caspase-1, blocking both the pyroptotic cell death pathway (via GSDMD) and the release of pro-inflammatory cytokines.[1][2][3][4]

Pre-Experimental Planning

Dosage Guidelines

The effective dose of **Z-YVAD-FMK** varies by model severity (acute vs. chronic).[1]

- Acute Models (e.g., Sepsis, Stroke): 5 – 10 mg/kg
- Chronic Models (e.g., Atherosclerosis): 1 – 3 mg/kg (daily or alternate days)[1]
- Route: Intraperitoneal (i.p.) is preferred for systemic availability.[1]

Vehicle Formulation (Critical)

Z-YVAD-FMK is a hydrophobic peptide.[1] Dissolving it directly in saline/PBS will lead to precipitation and failed delivery. You must use a co-solvent system.

Recommended "Robust" Vehicle (High Solubility)

This formulation maintains solubility for doses up to 10 mg/kg.

- 2% DMSO (Solubilizer)[1]
- 40% PEG300 (Polyethylene Glycol 300 - Stabilizer)[1]
- 5% Tween 80 (Surfactant)[1]
- 53% Saline (0.9% NaCl - Diluent)[1]

Alternative "Simple" Vehicle (Low Dose Only < 1 mg/kg)[1]

- <1% DMSO in sterile PBS.
- Warning: High risk of precipitation at higher concentrations. Use immediately.

Protocol: Preparation of Inhibitor

Step 1: Stock Solution Preparation[1]

- Calculate Mass: For a 10 mg vial of **Z-YVAD-FMK** (MW ~630.66 g/mol).
- Solvent: Add anhydrous DMSO to create a high-concentration stock (e.g., 20 mg/mL or 31.7 mM).

- Example: Add 500 μ L DMSO to 10 mg powder = 20 mg/mL.
- Dissolution: Vortex vigorously. If necessary, warm to 37°C for 2-5 minutes. The solution must be crystal clear.
- Storage: Aliquot into small volumes (e.g., 20-50 μ L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Step 2: Working Solution (Day of Experiment)

Scenario: Prepare a 5 mg/kg dose for five mice (20 g each).

- Total Mass Needed: 5 mice \times 0.02 kg/mouse \times 5 mg/kg = 0.5 mg.
- Safety Margin: Prepare for 6 mice (0.6 mg) to account for dead volume.
- Target Volume: 200 μ L per mouse. Total volume = 1200 μ L (1.2 mL).[1]

Formulation Protocol (using Recommended Vehicle):

- Thaw a DMSO stock aliquot (20 mg/mL).
- Calculate DMSO Volume: Need 0.6 mg. Volume = 0.6 mg / 20 mg/mL = 30 μ L.
- Add Co-solvents (Sequential Addition is Vital):
 - Take a sterile tube.
 - Add 30 μ L of **Z-YVAD-FMK** DMSO stock.[1]
 - Add 480 μ L of PEG300 (40% of 1.2 mL). Vortex until clear.
 - Add 60 μ L of Tween 80 (5% of 1.2 mL). Vortex until clear.
 - Slowly add 630 μ L of warm Sterile Saline (53% of 1.2 mL) while vortexing.
- Inspect: Ensure no cloudy precipitate forms. If cloudy, sonicate briefly. Use within 30 minutes.

Protocol: Intraperitoneal Injection

Materials

- Prepared **Z-YVAD-FMK** Working Solution (warm to body temperature).[1]
- 1 mL sterile syringes (tuberculin type).
- 25G or 27G needles (5/8 inch).[1]
- 70% Ethanol wipes.

Procedure

- **Restraint:** Lift the mouse by the scruff of the neck, securing the tail with your pinky finger. The abdomen should be taut and facing upward.
- **Positioning:** Tilt the mouse head-down slightly so abdominal organs slide cranially (away from injection site).
- **Site Selection:** Lower right or left quadrant of the abdomen, avoiding the midline (bladder) and upper quadrants (liver/spleen).
- **Insertion:**
 - Clean site with ethanol.
 - Insert needle bevel-up at a 30-45° angle.[1]
 - Penetrate skin and abdominal wall (you may feel a slight "pop").
- **Aspiration:** Pull back slightly on the plunger.
 - Clear/Air: Safe to inject.
 - Yellow/Green fluid:[1][2] Bladder/Bowel puncture. Discard needle/syringe and retry.
 - Blood:[1] Vessel puncture. Discard and retry.

- Injection: Smoothly depress plunger to deliver 200 μ L.
- Withdrawal: Remove needle and check for leakage. Return mouse to cage.

Experimental Design & Optimization

Timing (Pharmacokinetics)

Z-YVAD-FMK is an irreversible inhibitor, but turnover of Caspase-1 protein occurs.[1]

- Pre-treatment: Administer 1 to 2 hours before the inflammatory challenge (e.g., LPS, bacterial infection).
- Post-treatment: Less effective. If used, administer immediately (0 h) and 4-6 hours post-challenge.[1]

Controls

Every experiment requires the following groups:

- Vehicle Control: Injected with the DMSO/PEG/Tween/Saline mixture without inhibitor.
- Negative Control Peptide (Optional but Recommended): Z-FA-FMK. This controls for the potential non-specific effects of the fluoromethyl ketone (FMK) group.

Troubleshooting Table

Issue	Probable Cause	Solution
Precipitation upon adding saline	Rapid polarity change	Add PEG300/Tween before saline.[1] Add saline dropwise. Warm reagents to 37°C.
Toxicity (lethargy, ruffled fur)	High DMSO concentration	Ensure final DMSO is < 5% (ideally 2%).[4] Use the PEG300 co-solvent method.[5][6]
No effect observed	Poor bioavailability or timing	Increase dose to 10 mg/kg. Ensure injection was truly i.p. (not subcutaneous).[1][2][3][7][8][9][10][11][12] Administer 1h before challenge.

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 - Targeting Caspase-1: **Z-YVAD-FMK** specifically binds the YVAD recognition site, distinct from the DEVD site of Caspase-3.[1]
- In Vivo Efficacy (Atherosclerosis Model)
 - Wu, X., et al. (2023).[9][10] "Inhibition of GSDMD activation by Z-LLSD-FMK or **Z-YVAD-FMK** reduces vascular inflammation and atherosclerotic lesion development in ApoE^{-/-} mice." *Frontiers in Pharmacology*. [Link](#)
 - Note: Used i.p.[13][2][3][6][7][8][9][14][15] injection (200 μg/mouse) to demonstrate reduced plaque formation.
- In Vivo Efficacy (Ischemia/Reperfusion)

- Zhang, Y., et al. (2024). "Hyperglycemia induces microglial pyroptosis by increasing oxygen extraction rate: Implication in neurological impairment during ischemic stroke." *Experimental and Therapeutic Medicine*. [Link\[1\]](#)
- Note: Validated 12.5 mg/kg i.p.[1][2] dosage for neuroprotection.
- Vehicle Formulation & Solubility
 - BenchChem Application Notes. "Preparation of Z-VAD-FMK Stock and Working Solutions." [Link](#)
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